benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate
Overview
Description
Benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate is a complex organic compound that features an indole moiety, a nitro group, and a benzyl ester
Scientific Research Applications
Chemistry
Benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are explored in the context of anti-cancer and anti-inflammatory activities. Its ability to modulate biological pathways makes it a promising lead compound for therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the condensation of indole-3-carbaldehyde with nitroalkenes under basic conditions. The reaction is often catalyzed by bases such as potassium carbonate or sodium hydroxide. The benzyl ester group is introduced through esterification reactions, often using benzyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate can undergo reduction to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of benzyl (2Z)-3-(1H-indol-3-yl)-2-aminoprop-2-enoate.
Substitution: Halogenated derivatives of the indole ring.
Mechanism of Action
The mechanism of action of benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with similar indole structure.
Benzylideneacetone: Shares the benzyl and enone functionalities.
Nitrostyrene: Contains the nitroalkene moiety.
Uniqueness
Benzyl (2Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate is unique due to the combination of its indole, nitro, and benzyl ester functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
benzyl (Z)-3-(1H-indol-3-yl)-2-nitroprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(24-12-13-6-2-1-3-7-13)17(20(22)23)10-14-11-19-16-9-5-4-8-15(14)16/h1-11,19H,12H2/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDHSWLARLEUHU-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(=CC2=CNC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)/C(=C/C2=CNC3=CC=CC=C32)/[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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